molecular formula C12H13NO3 B1320590 Methyl 2-propyl-1,3-benzoxazole-5-carboxylate CAS No. 924869-24-9

Methyl 2-propyl-1,3-benzoxazole-5-carboxylate

Cat. No. B1320590
M. Wt: 219.24 g/mol
InChI Key: GKFXUIGLVKIJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-propyl-1,3-benzoxazole-5-carboxylate” is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for “Methyl 2-propyl-1,3-benzoxazole-5-carboxylate” is 1S/C12H13NO3/c1-3-4-11-13-9-7-8 (12 (14)15-2)5-6-10 (9)16-11/h5-7H,3-4H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“Methyl 2-propyl-1,3-benzoxazole-5-carboxylate” has a melting point of 48 - 50°C . It is typically stored at room temperature .

Scientific Research Applications

Antimicrobial and Antitumor Applications

Antimicrobial Activity Methyl 2-propyl-1,3-benzoxazole-5-carboxylate derivatives have been studied for their antimicrobial properties. Balaswamy et al. (2012) synthesized various derivatives from methyl 2-substituted benzoxazole-5-carboxylate and found them to exhibit significant antimicrobial activity, showcasing the compound's potential in combating infections (Balaswamy et al., 2012). Similarly, Vodela et al. (2013) created a series of novel 2-(5-substituted-[1,3,4]oxadiazol-2-yl)-benzoxazoles and demonstrated their potent antimicrobial activity against various bacterial strains (Vodela et al., 2013).

Antitumor Activity The compound has also shown promise in cancer research. Pilyo et al. (2020) synthesized a series of 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates and evaluated them against multiple cancer cell lines. One derivative, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, exhibited potent cytotoxic activity, indicating the potential of these derivatives in cancer treatment (Pilyo et al., 2020).

Anti-Inflammatory and Cytotoxic Potential

Anti-Inflammatory Activity Methyl 2-propyl-1,3-benzoxazole-5-carboxylate derivatives have also been recognized for their anti-inflammatory properties. Thakral et al. (2022) synthesized 2‐halogenatedphenyl benzoxazole‐5‐carboxylic acids and their methyl esters and found significant anti-inflammatory activity in some of the derivatives (Thakral et al., 2022). Chilumula et al. (2011) synthesized and evaluated methyl-2-(arylideneamino)oxazol-4ylamino)benzoxazole-5-carboxylate derivatives, with some showing very good anti-inflammatory activity (Chilumula et al., 2011).

Cytotoxic Activity The cytotoxic properties of these compounds, especially against cancer cells, have been a focus of research. Thakral et al. (2022) reported that 2‐(4‐Chlorophenyl)benzoxaole‐5‐carboxylic acid showed excellent cytotoxic activity against human prostate carcinoma epithelial cell lines, surpassing the performance of standard drugs (Thakral et al., 2022).

Synthesis and Chemical Analysis

The synthesis and chemical analysis of Methyl 2-propyl-1,3-benzoxazole-5-carboxylate derivatives are crucial for their application in scientific research. Wang et al. (2006) highlighted a rapid and efficient synthesis method for benzoxazoles from various carboxylic acids, indicating the versatility and potential for large-scale production (Wang et al., 2006).

Safety And Hazards

“Methyl 2-propyl-1,3-benzoxazole-5-carboxylate” is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled .

properties

IUPAC Name

methyl 2-propyl-1,3-benzoxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-4-11-13-9-7-8(12(14)15-2)5-6-10(9)16-11/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFXUIGLVKIJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(O1)C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594762
Record name Methyl 2-propyl-1,3-benzoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-propyl-1,3-benzoxazole-5-carboxylate

CAS RN

924869-24-9
Record name Methyl 2-propyl-1,3-benzoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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